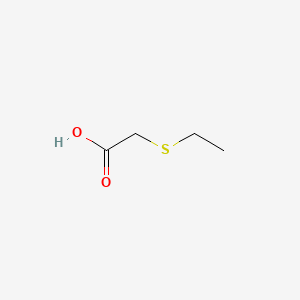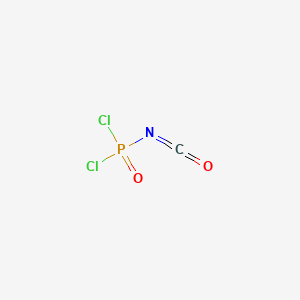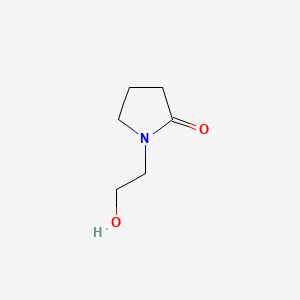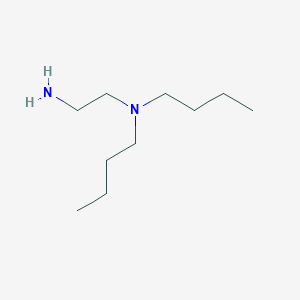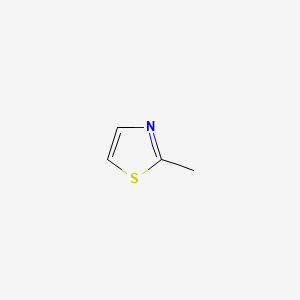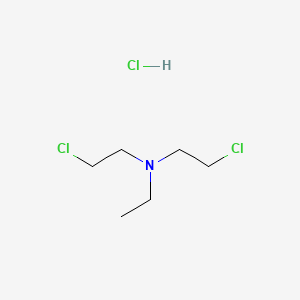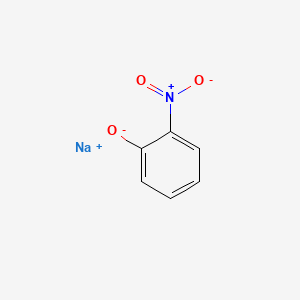
Sodium 2-nitrophenolate
Descripción general
Descripción
Sodium 2-nitrophenolate is a chemical compound that can be synthesized through the reaction of sodium hydroxide with nitrophenol derivatives in water. The compound is related to sodium 2,4-dinitrophenolate monohydrate, which is obtained by reacting sodium hydroxide with 2,4-dinitrophenol . Although the provided papers do not directly discuss sodium 2-nitrophenolate, they provide insights into the chemistry of related nitrophenolate compounds and nitrosyl coordination chemistry.
Synthesis Analysis
The synthesis of sodium 2,4-dinitrophenolate monohydrate, which is structurally related to sodium 2-nitrophenolate, involves the reaction of sodium hydroxide with 2,4-dinitrophenol in an aqueous solution . This suggests that sodium 2-nitrophenolate could potentially be synthesized through a similar reaction pathway, using sodium hydroxide and 2-nitrophenol as starting materials.
Molecular Structure Analysis
The molecular structure of sodium 2,4-dinitrophenolate monohydrate is characterized by a laminated structure with intercalated coordinated 2,4-dinitrophenolate spacers. Sodium cations and water molecules are positioned on twofold rotation axes, with the sodium cations exhibiting a distorted octahedral geometry . This information provides a basis for understanding the possible molecular structure of sodium 2-nitrophenolate, which may also form complex geometries with sodium ions and potentially water molecules.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of sodium 2-nitrophenolate, they do discuss the coordination chemistry of nitrosyl ligands in cyanoferrates, which are relevant to the broader context of nitrophenolate chemistry . The nitrosyl ligands can undergo various redox reactions and coordinate with different substrates, indicating that sodium 2-nitrophenolate may also participate in complex chemical reactions involving electron transfer and coordination with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 2-nitrophenolate can be inferred from the related compound, sodium 2,4-dinitrophenolate monohydrate. The latter exhibits a laminated crystal structure and forms chains linked by nitrophenolate ligands, which could influence its solubility, stability, and reactivity . The properties of sodium 2-nitrophenolate would likely be influenced by its molecular structure, the presence of nitro groups, and its interactions with metal ions and other molecules.
Aplicaciones Científicas De Investigación
1. Wastewater Treatment
- Application Summary: Sodium 2-nitrophenolate has been found to promote denitrification by nitrifying bacteria, making it a promising tool for high-salt and high-nitrogen wastewater treatment .
- Methods of Application: The study investigated the effects of Sodium 2-nitrophenolate on the growth and denitrification process of denitrifying microorganisms . The compound was added to the wastewater, and its effects on the removal rate of nitrogen were measured .
- Results: The addition of 15 mg/L compound sodium nitrophenolate increased the removal rate of strain Q1 by 25.88% at 72 h, significantly improving the efficiency of reducing the chemical oxygen demand of the effluent .
2. Material Science
- Application Summary: Sodium p-nitrophenolate p-nitrophenol dihydrate (SPPD) semi-organic single crystal was grown by adopting slow-evaporation solution growth technique (SEST) at 35 °C . These materials are important because of their significant nonlinear efficiency, thermal, and mechanical stability .
- Methods of Application: Powder X-ray diffraction was used to analyze its lattice parameters, phase and crystal system . UV–Vis spectrum was used to examine its optical properties .
- Results: It was found that in the visible region, it exhibits high transmittance with a wide band gap of 2.29 eV . Mechanical and thermal stability was confirmed by the Vickers microhardness and TG-DTA, respectively .
3. Optical Properties
- Application Summary: Sodium 2-nitrophenolate has been used in studies to enhance optical properties .
- Methods of Application: The study likely involved the use of spectroscopic techniques to measure the optical properties of Sodium 2-nitrophenolate .
- Results: The study found that Sodium 2-nitrophenolate exhibited certain optical properties, but the specific results were not detailed .
4. Biological Denitrification
- Application Summary: Sodium 2-nitrophenolate has been shown to regulate the metabolism of microorganisms, making it a promising tool for biological denitrification .
- Methods of Application: The study aimed to investigate the effects of Sodium 2-nitrophenolate on the growth and denitrification process of denitrifying microorganisms . The compound was added to the wastewater, and its effects on the removal rate of nitrogen were measured .
- Results: The addition of 15 mg/L compound sodium nitrophenolate increased the removal rate of strain Q1 by 13.08% in 72 h . Nitrate reductase and nitrate transporter, which are two key enzymes related to the nitrate reduction pathway, were found to be upregulated during the denitrification process .
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-nitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKBOWBNOCUNJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-75-5 (Parent) | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5035616 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-nitrophenolate | |
CAS RN |
824-39-5, 36729-73-4 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenol sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-NITROPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E51940U944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


